

1-Bromo-4-(methoxymethyl)benzene chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	1-Bromo-4-(methoxymethyl)benzene
Cat. No.:	B072038

[Get Quote](#)

An In-Depth Technical Guide to **1-Bromo-4-(methoxymethyl)benzene**: Structure, Properties, and Synthetic Utility

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-Bromo-4-(methoxymethyl)benzene**, a key aromatic building block for researchers and professionals in organic synthesis and drug development. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, a validated synthetic protocol, and its strategic applications in the construction of complex molecules.

Core Molecular Profile and Structure

1-Bromo-4-(methoxymethyl)benzene (CAS No. 1515-88-4) is a disubstituted benzene derivative featuring a bromine atom and a methoxymethyl group in a para configuration.^{[1][2]} This arrangement provides two distinct points for chemical modification: the aryl bromide, which is primed for cross-coupling reactions, and the stable benzylic ether, which serves as a protected form of a hydroxymethyl group.

The fundamental identifiers for this compound are summarized below.

Identifier	Value	Source(s)
CAS Number	1515-88-4	[1] [2] [3]
Molecular Formula	C ₈ H ₉ BrO	[1] [2]
Molecular Weight	201.06 g/mol	[1] [2]
IUPAC Name	1-Bromo-4-(methoxymethyl)benzene	[1]
SMILES	COCC1=CC=C(Br)C=C1	[3]

The structural formula is presented below:

The image you are requesting does not exist or is no longer available.

imgur.com

Physicochemical Properties

Direct experimental data for **1-Bromo-4-(methoxymethyl)benzene** is not extensively published. However, we can infer its properties with high confidence by examining its closest structural isomer, 1-Bromo-4-methoxybenzene (4-Bromoanisole, CAS 104-92-7), where the oxygen and methylene group are inverted. The primary difference is the benzylic CH₂ group in our title compound, which may slightly alter boiling points and density but preserves the overall chemical nature.

Property	Expected Value / Observation	Reference (Analog)
Appearance	Clear Liquid	[4]
Boiling Point	~223 °C	[5][6]
Melting Point	~9-10 °C	[5][6]
Density	~1.49 g/mL	[5]
Solubility	Immiscible in water	[4]
Storage	Room temperature, airtight, dry	[2]

Note: Data presented are for the isomer 1-Bromo-4-methoxybenzene and serve as a close approximation.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for preparing **1-Bromo-4-(methoxymethyl)benzene** is via the Williamson ether synthesis. This well-established reaction involves the deprotonation of a primary alcohol followed by an S_N2 reaction with a methylating agent.[7] The following protocol, adapted from established procedures, is a self-validating system for generating high-purity material.[8]

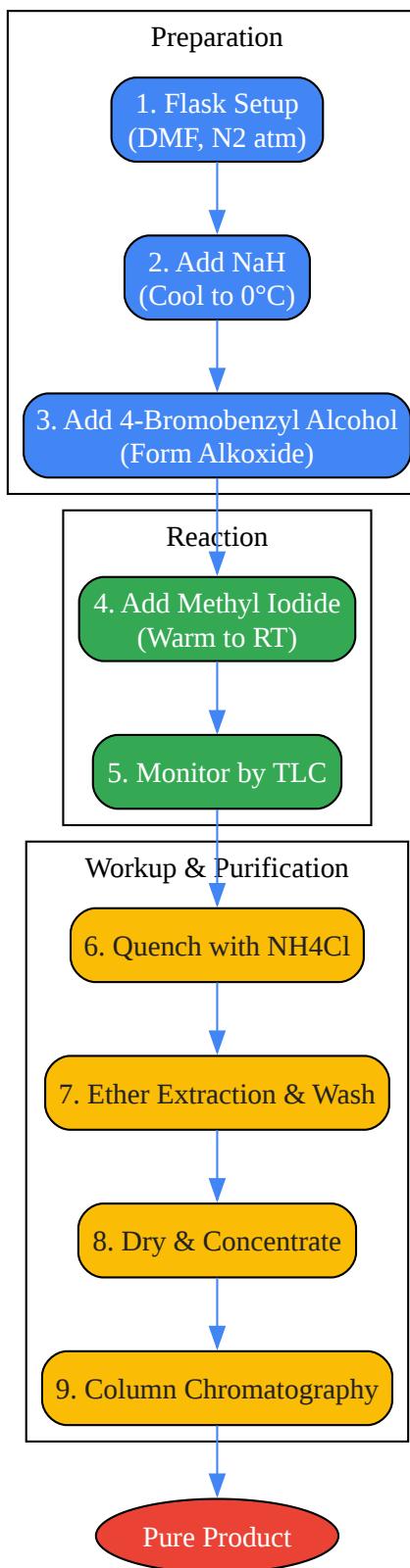
Causality of Experimental Choices:

- Sodium Hydride (NaH): A strong, non-nucleophilic base is required to fully deprotonate the starting 4-Bromobenzyl alcohol to its corresponding alkoxide. This ensures the alcohol does not act as a competing nucleophile.
- N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the ionic alkoxide intermediate and the polar methyl iodide, facilitating the S_N2 reaction.
- Methyl Iodide (MeI): An excellent electrophile for S_N2 reactions due to the high polarizability and good leaving group ability of iodide.[7]

- **Inert Atmosphere (Nitrogen):** Sodium hydride reacts violently with water and can be passivated by oxygen; an inert atmosphere is critical for safety and reaction efficiency.

Experimental Protocol:

Materials:


- 4-Bromobenzyl alcohol
- Sodium hydride (60% dispersion in mineral oil)
- N,N-Dimethylformamide (DMF), anhydrous
- Methyl iodide
- Diethyl ether
- Saturated aqueous ammonium chloride (NH₄Cl)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

- **Reaction Setup:** To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.
- **Base Addition:** Carefully add sodium hydride (1.2 equivalents) to the stirred DMF and cool the suspension to 0 °C using an ice bath.
- **Alkoxide Formation:** Dissolve 4-Bromobenzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
- **Methylation:** Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
- Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
- Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford **1-Bromo-4-(methoxymethyl)benzene** as a clear liquid.^[8]

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-Bromo-4-(methoxymethyl)benzene**.

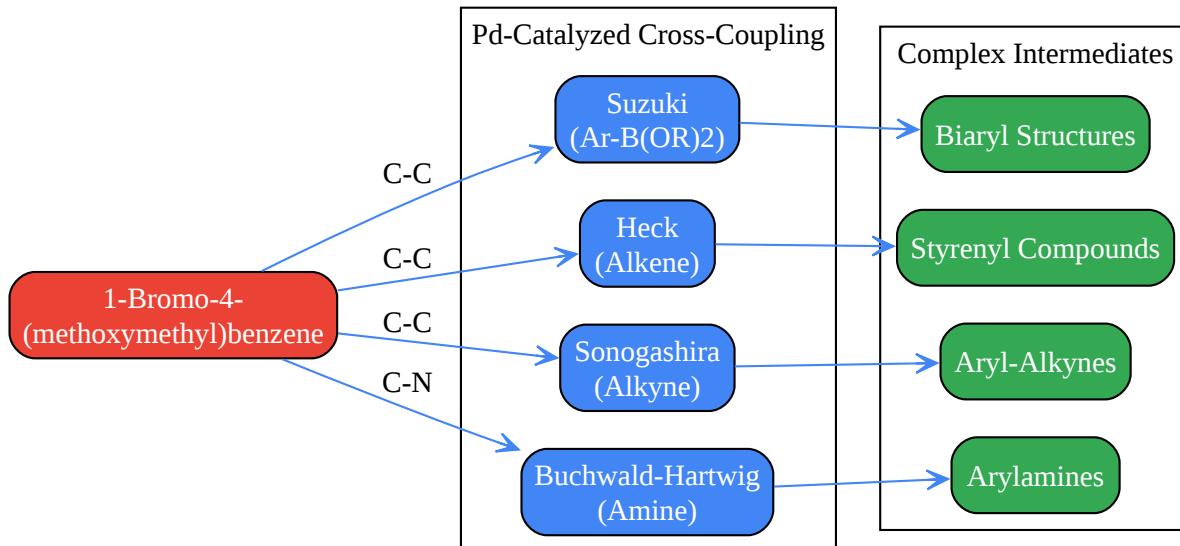
Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely available, its structure allows for a highly accurate prediction of its key spectroscopic features.

- ¹H NMR:
 - Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.5 ppm). The two protons ortho to the bromine atom will appear as a doublet ($J \approx 8.5$ Hz), and the two protons ortho to the methoxymethyl group will appear as a second doublet ($J \approx 8.5$ Hz).
 - Benzylic Protons (-CH₂-): A sharp singlet at approximately 4.4-4.5 ppm, integrating to 2H.
 - Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.3-3.4 ppm, integrating to 3H.
- ¹³C NMR:
 - Aromatic Carbons: Four signals are expected: C-Br (~121 ppm), C-CH₂ (~137 ppm), and the two sets of CH carbons (~129 and ~131 ppm).
 - Benzylic Carbon (-CH₂-): ~74 ppm.
 - Methoxy Carbon (-OCH₃): ~58 ppm.
- Infrared (IR) Spectroscopy:
 - C-H (Aromatic): 3100-3000 cm⁻¹ (stretch).
 - C-H (Aliphatic): 2950-2850 cm⁻¹ (stretch).
 - C-O-C (Ether): A strong, characteristic stretch at 1150-1085 cm⁻¹.
 - C-Br (Aryl): A signal in the fingerprint region, typically around 1070 cm⁻¹.
- Mass Spectrometry (MS):
 - Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), this will appear as a pair of peaks of

nearly equal intensity (a 1:1 ratio) at $m/z = 200$ and 202 .

- Major Fragment: The most likely fragmentation pathway is the benzylic cleavage to form the stable 4-bromobenzyl cation at $m/z = 169/171$.


Reactivity and Applications in Drug Development

1-Bromo-4-(methoxymethyl)benzene is a bifunctional reagent whose value lies in the orthogonal reactivity of its two key groups.

- The Aryl Bromide Handle: The $C(sp^2)$ -Br bond is a lynchpin for modern carbon-carbon and carbon-heteroatom bond-forming reactions. It is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including:
 - Suzuki Coupling: Reaction with boronic acids/esters to form biaryl structures.
 - Heck Coupling: Reaction with alkenes to form substituted styrenes.
 - Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
 - Buchwald-Hartwig Amination: Reaction with amines to form arylamines. This versatility allows for the direct attachment of diverse molecular fragments to the benzene ring, a common strategy in scaffold decoration for medicinal chemistry programs.[9]
- The Methoxymethyl Ether: This group serves as a robust protecting group for the benzylic alcohol. It is stable to a wide range of reaction conditions, including strongly basic and organometallic reagents often used in cross-coupling.[10] Unlike more labile protecting groups, it ensures the hydroxyl functionality remains masked until a specific deprotection step is desired (typically under acidic conditions), preventing unwanted side reactions.

This dual functionality makes it a strategic building block for synthesizing complex targets where precise, sequential bond formation is required.

Role as a Versatile Synthetic Building Block:

[Click to download full resolution via product page](#)

Caption: Synthetic utility via palladium-catalyzed cross-coupling reactions.

Safety and Handling

As a brominated aromatic compound, **1-Bromo-4-(methoxymethyl)benzene** requires careful handling. The following safety information is based on data for structurally similar compounds and represents best practices.[4][6]

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[6]
 - Skin Irritation (Category 2), H315: Causes skin irritation.[6]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.
 - Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile).

- Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.
- Handling and Storage:
 - Avoid contact with skin, eyes, and clothing.
 - Do not breathe vapors or mist.
 - Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[2\]](#)
- First Aid Measures:
 - Skin Contact: Immediately wash off with plenty of soap and water. Seek medical attention if irritation persists.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
 - Ingestion: Do NOT induce vomiting. Rinse mouth and call a physician or poison control center immediately.

Conclusion

1-Bromo-4-(methoxymethyl)benzene is a valuable and versatile intermediate in modern organic synthesis. Its structure offers two key points of reactivity: an aryl bromide ready for diverse cross-coupling reactions and a stable methoxymethyl ether. This combination allows for the strategic and controlled construction of complex molecular architectures, making it a useful tool for professionals in pharmaceutical and materials science research. Adherence to appropriate synthetic protocols and safety measures is essential for its effective and safe utilization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. boronmolecular.com [boronmolecular.com]
- 2. 1-Bromo-4-(methoxymethyl)benzene [myskinrecipes.com]
- 3. 1515-88-4|1-Bromo-4-(methoxymethyl)benzene|BLD Pharm [bldpharm.com]
- 4. fishersci.fr [fishersci.fr]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
- 9. pragnagroup.wordpress.com [pragnagroup.wordpress.com]
- 10. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [1-Bromo-4-(methoxymethyl)benzene chemical structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072038#1-bromo-4-methoxymethyl-benzene-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com